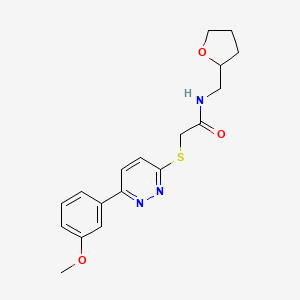

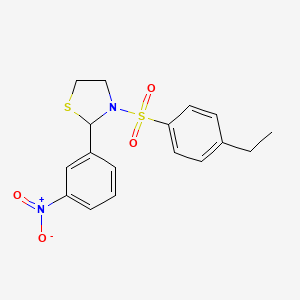

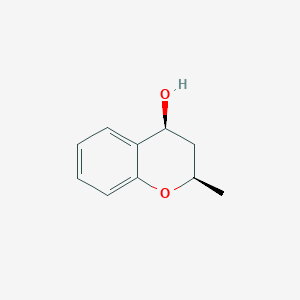

![molecular formula C24H24BrN5O2 B2505141 9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-55-2](/img/structure/B2505141.png)

9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to the family of acridinediones, which are known for their diverse biological activities. Although the specific compound is not directly described in the provided papers, similar compounds with acridinedione moieties have been studied. For instance, the compound "9-(5-Bromo-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione" features a bromohydroxyphenyl-substituent and a hydroxyethyl substituent, which indicates potential for intramolecular hydrogen bonding and halogen bonding interactions . Another related compound, "9-(4-Methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione," has been characterized by X-ray diffraction, revealing a triclinic crystal structure with interesting conformational features of the acridine moiety and the presence of un-classical hydrogen bonds .

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, which may include the formation of the pyrimido[2,1-f]purine core, followed by the introduction of various substituents through halogenation, methylation, and other functional group transformations. The exact synthesis route for the compound is not detailed in the provided papers, but similar compounds are often synthesized through condensation reactions, cyclization, and subsequent functionalization steps .

Molecular Structure Analysis

The molecular structure of acridinedione derivatives is characterized by the presence of multiple ring systems, which can adopt various conformations. For example, the central pyridine ring can exhibit a boat conformation, while the outer six-membered rings can adopt half-chair or distorted boat forms . These conformations can significantly influence the molecule's reactivity and interaction with biological targets. The presence of bromophenyl and dimethylbenzyl groups in the compound of interest suggests potential for additional interactions, such as pi-stacking and halogen bonding.

Chemical Reactions Analysis

Compounds within this class can participate in a range of chemical reactions, including but not limited to, nucleophilic substitution reactions due to the presence of a bromine atom, which can be displaced by various nucleophiles. Additionally, the presence of multiple carbonyl groups may allow for condensation reactions or the formation of hydrogen bonds, both intra- and intermolecularly, which can affect the compound's solubility and crystallinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromine and methyl groups can increase the molecular weight and lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The crystalline structure, as observed in related compounds, can provide insights into the stability, melting point, and solubility of the compound. The triclinic space group and specific conformational features of the acridine moiety, as seen in similar compounds, suggest that the compound of interest may also exhibit unique crystal packing and solid-state properties .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases Treatment

Compounds similar to the one , particularly tetrahydropyrimido[2,1-f]purinediones, have been explored for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. They interact with adenosine receptors and inhibit monoamine oxidases, offering prospects for managing these diseases. For example, a novel class of potent MAO-B inhibitors was discovered among these compounds, showing high selectivity against targets involved in neurodegeneration, which might exhibit additive or even synergistic effects in vivo (Koch et al., 2013).

Anticancer Activity

Another study investigated the synthesis and application of various purine-diones, including those with structural similarities to the compound , as potential anticancer agents. These compounds exhibited significant anticancer activity against human breast cancer cell lines, suggesting a promising role in cancer therapy (Hayallah, 2017).

Antiinflammatory Activity

A series of substituted pyrimidopurinediones demonstrated notable antiinflammatory activity in chronic inflammation models. These compounds, related to the chemical structure , showed comparable potency to naproxen, a commonly used anti-inflammatory drug, and lacked significant side effects like gastric ulceration or ocular toxicity (Kaminski et al., 1989).

Propiedades

IUPAC Name |

9-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrN5O2/c1-15-5-6-16(2)17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)19-9-7-18(25)8-10-19/h5-10,13H,4,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKJJGGKMOFSJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Br)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

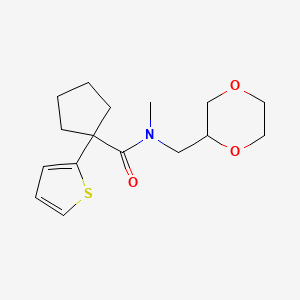

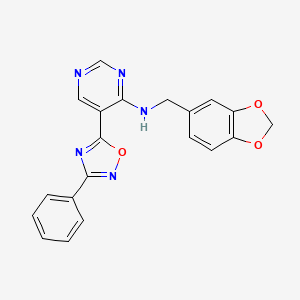

![1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2505059.png)

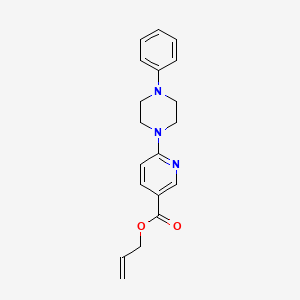

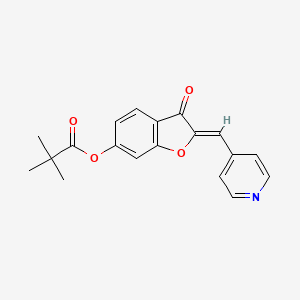

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

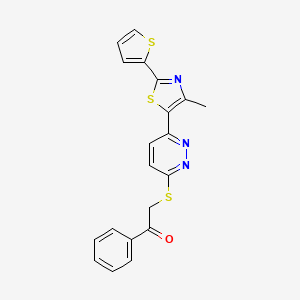

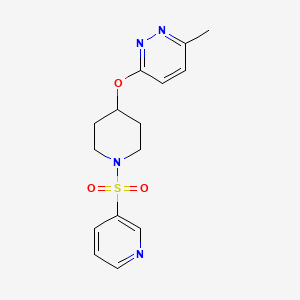

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2505079.png)

![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)